molecular formula C11H16ClNO2 B3028287 4-Amino-4-(p-tolyl)butanoic acid hydrochloride CAS No. 1810070-01-9

4-Amino-4-(p-tolyl)butanoic acid hydrochloride

Cat. No.: B3028287
CAS No.: 1810070-01-9
M. Wt: 229.70
InChI Key: UEXGINOZWJGYAC-UHFFFAOYSA-N
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Description

4-Amino-4-(p-tolyl)butanoic acid hydrochloride is a chemical compound with the molecular formula C11H16ClNO2. It is a derivative of butanoic acid, featuring an amino group and a p-tolyl group. This compound is often used in various chemical and biological research applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-4-(p-tolyl)butanoic acid hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with p-toluidine and butyric acid.

    Reaction: The p-toluidine undergoes a reaction with butyric acid in the presence of a catalyst, such as hydrochloric acid, to form the desired product.

    Purification: The product is then purified using recrystallization techniques to obtain this compound in its pure form.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar steps but on a larger scale. The process involves:

    Bulk Reactors: Large reactors are used to mix p-toluidine and butyric acid with hydrochloric acid as a catalyst.

    Continuous Stirring: The reaction mixture is continuously stirred to ensure complete reaction.

    Filtration and Drying: The product is filtered and dried to obtain the final compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

4-Amino-4-(p-tolyl)butanoic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form amines or alcohols.

    Substitution: The amino group can participate in substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products

    Oxidation: Produces ketones or aldehydes.

    Reduction: Produces amines or alcohols.

    Substitution: Produces various substituted derivatives.

Scientific Research Applications

4-Amino-4-(p-tolyl)butanoic acid hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the production of various chemical intermediates and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Amino-4-(p-tolyl)butanoic acid hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The p-tolyl group can interact with hydrophobic regions of proteins, affecting their activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-Oxo-4-(p-tolyl)butanoic acid
  • 4-(4-Methoxyphenyl)-4-oxobutanoic acid
  • 4-(3,4-Dimethoxyphenyl)-4-oxobutanoic acid

Uniqueness

4-Amino-4-(p-tolyl)butanoic acid hydrochloride is unique due to its combination of an amino group and a p-tolyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-amino-4-(4-methylphenyl)butanoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2.ClH/c1-8-2-4-9(5-3-8)10(12)6-7-11(13)14;/h2-5,10H,6-7,12H2,1H3,(H,13,14);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEXGINOZWJGYAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(CCC(=O)O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1810070-01-9
Record name Benzenebutanoic acid, γ-amino-4-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1810070-01-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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